B1576793 PMAP-36

PMAP-36

Número de catálogo: B1576793
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PMAP-36 (Porcine Myeloid Antimicrobial Peptide 36) is a naturally occurring, 36-amino acid cathelicidin host defense peptide first described in porcine neutrophils . It is a highly cationic, amphipathic peptide that adopts an α-helical structure and is known for its broad-spectrum antimicrobial activity against various Gram-negative and Gram-positive bacteria . Its primary mechanism of action is believed to be membrane-active, physically disrupting the microbial cell membrane to cause leakage of cell contents and cell death . Studies using transmission electron microscopy (TEM) have shown that PMAP-36 treatment causes visible pores and greater morphological changes in bacterial cell membranes . Beyond its direct antimicrobial activity, PMAP-36 possesses significant immunomodulatory functions. It can bind and neutralize lipopolysaccharide (LPS), thereby attenuating undesirable LPS-induced immune responses in macrophages . Research also indicates that sub-lethal concentrations of PMAP-36 can increase the release of outer membrane vesicles (OMVs) from Gram-negative bacteria, making it a molecule of interest for vaccine development . The core active region of PMAP-36 is located in its central portion, and various truncated and modified analogues (such as GI24 and PMAP-36PW) have been designed to enhance its stability, increase its antibacterial spectrum, and reduce potential cytotoxicity . These derivatives have shown impressive therapeutic effects in vivo, reducing bacterial loads and inflammatory damage in mouse models of infection . PMAP-36 and its analogs represent promising candidates for the development of novel antimicrobial agents, particularly in the face of growing antibiotic resistance . This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Propiedades

Bioactividad

Antibacterial

Secuencia

VGRFRRLRKKTRKRLKKIGKVLKWIPPIVGSIPLGCG

Origen del producto

United States

Preclinical Characterization of Pmap 36

Structural Attributes and Their Contribution to Biological Function

The biological function of PMAP-36 is intrinsically linked to its structural characteristics, including its amino acid sequence, secondary and tertiary conformation, and its ability to form oligomeric states. researchgate.netplos.org

Primary Amino Acid Sequence Analysis and Key Residues

PMAP-36 is composed of 36 amino acid residues. frontiersin.orgresearchgate.net The complete amino acid sequence of PMAP-36 is GRFRRLRKKTRKRLKKIGKVLKWIPPIVGSIPLGCG. frontiersin.orgnih.gov It is a highly cationic peptide, possessing a high net positive charge due to the presence of 13 positively charged amino acids, specifically seven lysines and six arginines. frontiersin.org These cationic residues are predominantly located in the N-terminus of the peptide. frontiersin.org The high net charge facilitates electrostatic interactions with the negatively charged molecules present on the surface of bacterial cell membranes, which is crucial for its initial binding and subsequent activity. frontiersin.orgplos.orgsemanticscholar.org

The peptide also contains 21 hydrophobic amino acids, primarily located in the C-terminus. frontiersin.org This hydrophobic tail is considered important for its broad-spectrum antimicrobial activity. frontiersin.org Studies involving truncated peptides of PMAP-36 have indicated that the antibacterial activity is closely related to the positively charged N-terminal amino acids. frontiersin.org For instance, a 24-residue truncated peptide (GI24) containing all the cationic amino acids of PMAP-36 demonstrated antibacterial activity comparable to the full-length peptide. frontiersin.orgplos.orgsemanticscholar.org Conversely, a C-terminal truncated peptide or the C-terminal sequence alone showed significantly reduced or no antimicrobial activity, highlighting the importance of the C-terminus, particularly for antifungal activity. frontiersin.org

Here is a table summarizing the amino acid composition and charge distribution of PMAP-36:

FeatureCountLocationContribution to Function
Total Amino Acids36-Defines peptide length
Positively Charged (R, K)13Primarily N-terminusElectrostatic interaction with membranes frontiersin.orgplos.orgsemanticscholar.org
Hydrophobic21Primarily C-terminusBroad-spectrum antimicrobial activity frontiersin.org

Secondary and Tertiary Conformation Investigations

PMAP-36 is known to adopt an amphipathic α-helical conformation. researchgate.netplos.org This structural organization is a common feature among many natural antimicrobial peptides and is crucial for their membrane-disrupting properties. frontiersin.orgresearchgate.net

The N-terminal region of PMAP-36, which is rich in cationic residues, is organized into an α-helical structure. frontiersin.orgresearchgate.net This α-helix is amphipathic, meaning it has distinct hydrophilic (positively charged) and hydrophobic sides. frontiersin.orgplos.org This spatial separation of charged and hydrophobic residues allows the peptide to interact favorably with the lipid bilayer of cell membranes. The hydrophilic face interacts with the polar head groups of the lipids, while the hydrophobic face inserts into the nonpolar core of the membrane. frontiersin.orgplos.org Helical wheel projections are used to visualize this amphipathic arrangement. frontiersin.orgplos.org The formation of the α-helical structure has been verified through techniques such as circular dichroism measurements. researchgate.net

The α-helical structure of PMAP-36 is interrupted by the presence of proline residues. researchgate.net Specifically, proline residues are located at positions 25, 26, and 32 in the C-terminal end of the peptide. researchgate.net Proline is known to introduce kinks or bends in polypeptide chains due to its unique cyclic structure, which restricts the rotation of the backbone angles and disrupts the regular pattern of hydrogen bonds characteristic of an α-helix. acs.org This interruption in the helical structure by proline residues at the C-terminus contributes to a hinge region in PMAP-36. nih.gov The presence of a kink induced by proline/glycine (B1666218) residues can affect peptide affinity to the membrane and reduce peptide stability inside the membrane, primarily due to increased polarity. acs.org

Alpha-Helical Organization and Amphipathicity

Dimerization and Oligomeric States and Their Biological Implications

PMAP-36 has the capacity to form dimers and potentially higher-order oligomeric states. researchgate.net A key feature facilitating dimerization is the presence of a cysteine residue at position 35 in the C-terminus. frontiersin.orgresearchgate.net This cysteine residue can form intermolecular disulfide bonds, leading to the formation of peptide homodimers. frontiersin.orgresearchgate.netresearchgate.net PMAP-36 is reported to be stored in leukocytes as dimers. frontiersin.org

Both monomeric and dimeric forms of PMAP-36 exhibit potent and rapid microbicidal activity. researchgate.net However, research suggests that dimeric peptides may possess a more stable conformation, a longer bacteriostatic time, and reduced sensitivity to the surrounding medium compared to monomers. frontiersin.orgresearchgate.net The dimerization of PMAP-36 results in a molecule with a high charge density. researchgate.net While both forms are active, dimerization can modulate the effectiveness of the peptide in terms of killing kinetics and membrane permeabilization. researchgate.net The ability of membrane-bound proteins to assemble into oligomers is influenced by the lipid bilayer environment. elifesciences.org

Biosynthesis and Post-Translational Processing Pathways in Host Organisms

PMAP-36 is synthesized in porcine bone marrow cells and is part of the cathelicidin (B612621) family of host defense peptides. frontiersin.orgresearchgate.net It is initially produced as a precursor protein, characteristic of cathelicidins. researchgate.net This precursor, referred to as a propeptide or proform, is larger than the mature PMAP-36 peptide. researchgate.net

The PMAP-36 precursor protein comprises a signal peptide at the N-terminus (29 amino acids), a prosequence (101 amino acids), and the mature 36-amino acid peptide at the C-terminus. researchgate.net The proform is stored as a dimeric precursor with a molecular weight of approximately 38 kDa, formed via a dimerization site at its C-terminal cysteine residue. researchgate.net

Mechanistic Insights into Pmap 36 Biological Activity

Interactions with Microbial Cellular Components

PMAP-36 exerts its antimicrobial effects through disruptive interactions with the bacterial cell envelope, leading to compromised membrane integrity and subsequent cell death. uniprot.orgmybiosource.com

PMAP-36's interaction with bacterial membranes is a multi-step process driven by its structural characteristics.

A key initial step in PMAP-36's mechanism is the electrostatic attraction between its high net positive charge and the negatively charged molecules present on the surface of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and negatively charged phospholipids (B1166683) in both Gram-negative and Gram-positive bacteria. frontiersin.orgplos.orgnih.govresearchgate.netfrontiersin.orgsemanticscholar.org PMAP-36 has one of the highest net positive charges among porcine cathelicidins, with 13 positively charged amino acids (seven lysines and six arginines), primarily located in its N-terminal region, which forms an α-helical structure. frontiersin.orgnih.govresearchgate.net This high charge facilitates binding to negatively charged membranes, contributing to cell selectivity. plos.orgnih.gov

In Gram-negative bacteria, PMAP-36 rapidly permeabilizes the outer membrane. plos.orgnih.govresearchgate.netsemanticscholar.org Studies using the fluorescent dye N-phenyl-1-naphthylamine (NPN), which is normally excluded by the outer membrane but fluoresces upon insertion into the membrane, have shown a concentration-dependent increase in NPN fluorescence upon treatment with PMAP-36, indicating disruption of the outer membrane integrity. plos.orgnih.govresearchgate.net This permeabilization can occur even at concentrations below the minimum inhibitory concentration (MIC). plos.orgnih.govresearchgate.net PMAP-36 has been shown to disrupt the inner and outer membranes of Escherichia coli simultaneously. researchgate.netuu.nl

Following interaction with the outer membrane (in Gram-negative bacteria) or the cell wall (in Gram-positive bacteria), PMAP-36 targets the cytoplasmic membrane. PMAP-36 induces dose-dependent depolarization of the cytoplasmic membrane, as evidenced by increased fluorescence of membrane potential-sensitive dyes like diSC₃(5). plos.orgnih.govresearchgate.netsemanticscholar.orgresearchgate.netplos.org This depolarization is a rapid process, detected within seconds of peptide addition. researchgate.netsemanticscholar.org The disruption of cytoplasmic membrane integrity leads to leakage of intracellular contents and ultimately cell death. plos.orgnih.gov Propidium (B1200493) iodide (PI) uptake assays, where PI enters cells with compromised membranes and intercalates with DNA, have demonstrated that PMAP-36 treatment results in a high percentage of bacterial cells stained with PI, indicating loss of membrane integrity. plos.orgnih.govresearchgate.netresearchgate.net Electron microscopy studies have revealed significant morphological changes in bacterial cells treated with PMAP-36, including surface roughening, corrugation, cytoplasmic clear zones, and visible pores on the cell membrane. plos.orgresearchgate.netresearchgate.net

Several models have been proposed to describe the membrane-active mechanisms of antimicrobial peptides, including the barrel-stave, carpet, toroidal-pore, and aggregate channel models. plos.orgnih.govresearchgate.netmdpi.com While the exact model by which PMAP-36 disrupts membranes can be complex and potentially concentration-dependent, the toroidal pore model is one of the commonly discussed mechanisms for AMPs. plos.orgnih.govresearchgate.netmdpi.com In the toroidal pore model, peptides insert into the lipid bilayer and induce a curvature strain, forming pores lined by both the peptides and the headgroups of the lipids. mdpi.com Although visible pores have been observed in PMAP-36-treated bacterial membranes via transmission electron microscopy, some studies suggest that at higher concentrations, a detergent-like carpet mechanism might also be involved, similar to melittin (B549807). plos.orgresearchgate.net The formation of outer membrane vesicles (OMVs) in response to PMAP-36 treatment also suggests membrane stress and disruption. asm.orgresearchgate.netnih.gov

While membrane disruption is considered the primary mechanism of action for PMAP-36, some evidence suggests it may also influence intracellular targets. Electron microscopic analysis of E. coli treated with PMAP-36 has shown clustering of DNA and ribosomes, suggesting potential intracellular effects in addition to membrane disruption. asm.orgresearchgate.netresearchgate.net However, the precise mechanisms by which PMAP-36 might interact with intracellular components and inhibit processes like DNA, RNA, or protein synthesis are not yet fully understood and require further investigation. frontiersin.orgmdpi.com

Here is a summary of experimental findings related to PMAP-36's membrane activity:

AssayObservationImplicationSource
NPN uptake assay (E. coli)Concentration-dependent increase in fluorescence.Rapid outer membrane permeabilization. plos.orgnih.govresearchgate.netsemanticscholar.org
diSC₃(5) fluorescence (E. coli)Dose-dependent increase in fluorescence.Cytoplasmic membrane depolarization. plos.orgnih.govresearchgate.netsemanticscholar.orgresearchgate.netplos.org
Propidium Iodide (PI) uptake (E. coli)High percentage of cells stained with PI.Compromised cytoplasmic membrane integrity. plos.orgnih.govresearchgate.netresearchgate.net
Scanning Electron Microscopy (SEM)Surface roughening and corrugation of bacterial cells.Membrane surface disruption. plos.orgresearchgate.netresearchgate.net
Transmission Electron Microscopy (TEM)Cytoplasmic clear zones and visible pores on the cell membrane.Membrane integrity disruption and intracellular leakage. plos.orgresearchgate.netresearchgate.net
OMV release (E. coli, B. bronchiseptica)Increased release of outer membrane vesicles at sub-lethal concentrations.Indicates membrane stress and disruption. asm.orgresearchgate.netnih.gov

Influence on Intracellular Targets

Interactions with Nucleic Acids and Ribosomes

PMAP-36 has been observed to induce the clustering of DNA and ribosomes within bacterial cells at its minimum bactericidal concentration (MBC). nih.govresearchgate.net This suggests that, in addition to membrane targeting, PMAP-36 may also have intracellular targets, including nucleic acids and ribosomes. researchgate.net While the exact mechanism by which PMAP-36 interacts with DNA and ribosomes requires further study, the clustering observed indicates a significant impact on these essential cellular components. nih.gov

Impact on Cellular Metabolism and Processes

Beyond direct interactions with cellular machinery, PMAP-36 influences broader cellular processes. Studies have shown that PMAP-36 can affect the transcription of bacterial drug resistance genes. For example, in Escherichia coli, PMAP-36 significantly inhibited the transcription of the tetB gene, which confers resistance to tetracycline (B611298), in a concentration-dependent manner. nih.gov This suggests a potential role for PMAP-36 in modulating bacterial metabolic pathways related to antibiotic resistance.

Modulation of Microbial Outer Membrane Vesicle (OMV) Release

PMAP-36 treatment has been shown to enhance the release of outer membrane vesicles (OMVs) from Gram-negative bacteria. researchgate.netoup.comnih.govresearchgate.net This effect is observed even at sub-bactericidal concentrations of the peptide. nih.govresearchgate.net PMAP-36 treatment leads to an increase in lipid quantities in the isolated OMV fraction, indicating enhanced OMV release. researchgate.netnih.govresearchgate.net The induction of OMV release by PMAP-36 is thought to be a consequence of the stress induced by the peptide's interactions with bacterial membranes. nih.gov While PMAP-36 treatment showed a slight, but not always statistically significant, increase in the protein concentration of isolated OMVs compared to spontaneous OMVs, it consistently increased lipid quantities. researchgate.netnih.govresearchgate.net PMAP-36 has also been detected within the released OMVs. oup.comnih.govresearchgate.net

Data on OMV Release:

TreatmentProtein Concentration in OMVs (fold increase vs. spontaneous)Lipid Quantity in OMVs (increase)
PMAP-36~1.4x (slight, not always significant) nih.govSignificant increase researchgate.netnih.govresearchgate.net
Heat Treatment~3.6x (significant) nih.govLarge increase nih.gov

PMAP-36-induced OMVs may also have altered characteristics compared to spontaneously released OMVs, including decreased stability and an increase in negatively charged phospholipids. nih.govresearchgate.net

Specificity and Selectivity in Microbial Targeting Mechanisms

PMAP-36 exhibits broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria. plos.orgresearchgate.netfrontiersin.org This broad activity is partly attributed to its high positive charge and its interaction with the negatively charged bacterial cell membrane, a common feature across many bacterial species. plos.orgsemanticscholar.orgfrontiersin.org

While PMAP-36 demonstrates broad activity, studies on modified PMAP-36 analogues have explored the potential for improving cell selectivity. Decreasing the chain length of PMAP-36 within a certain range has been shown to retain high antimicrobial activity while reducing hemolysis, suggesting improved selectivity towards microbial cells over host cells. researchgate.net For instance, an 18-mer peptide derived from PMAP-36 showed improved selectivity indexes against bacteria and fungi compared to the parent peptide. researchgate.net

The mechanism of PMAP-36 primarily involves membrane disruption, which is a less specific target compared to the specific molecular targets of some conventional antibiotics, potentially making the development of resistance less likely. nih.govresearchgate.netfrontiersin.org However, the observation of intracellular effects, such as DNA and ribosome clustering and the modulation of resistance gene transcription, suggests that the specificity of PMAP-36's action may also involve interactions with internal bacterial components. researchgate.netnih.govresearchgate.net The preference of PMAP-36 for binding to negatively charged phospholipids over zwitterionic phospholipids also contributes to its selectivity for bacterial membranes over mammalian cell membranes, which have a different lipid composition. plos.org

Antimicrobial Efficacy in Preclinical Models

Broad-Spectrum Activity Against Bacterial Pathogens

PMAP-36 exhibits broad-spectrum antibacterial activity, being effective against both Gram-negative and Gram-positive bacteria researchgate.netuniprot.orgmybiosource.comantibodies-online.complos.orgmdpi.com. Its efficacy has been compared to that of other antimicrobial peptides and conventional antibiotics in various studies frontiersin.orgnih.govmdpi.comfrontiersin.org.

Gram-Negative Bacterial Strains

Studies have shown PMAP-36 to be active against a variety of Gram-negative bacterial strains. These include Escherichia coli (such as strains UB1005, O78, K88, PCN033, RS218, and ATCC 25922), Pseudomonas aeruginosa (including PAO1 and GIM 1.551), and Salmonella species (such as S. typhimurium, S. enteritidis, and S. choleraesuis) frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.orgnih.govplos.orgmdpi.comfrontiersin.org. While generally effective, some research indicates that the activity of PMAP-36 against certain Gram-negative bacteria might be less pronounced compared to Gram-positive strains in specific contexts, and modified analogues have been developed to enhance efficacy against Gram-negative pathogens researchgate.netnih.gov. The mechanism of action involves the permeabilization of both the outer and inner bacterial membranes plos.org.

Gram-Positive Bacterial Strains

PMAP-36 also demonstrates activity against a range of Gram-positive bacteria researchgate.netuniprot.orgmybiosource.comantibodies-online.complos.orgmdpi.com. Susceptible strains include Staphylococcus aureus (ATCC 29213, ATCC 25923), Bacillus cereus, Enterococcus faecalis, Streptococcus agalactiae, Streptococcus dysgalactiae, Streptococcus equi subsp. zooepidemicus, and Listeria monocytogenes frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.orgnih.govmdpi.comfrontiersin.org. While PMAP-36 has shown lytic activity against a wide range of bacterial species, some Gram-positive strains, such as E. faecalis and S. dysgalactiae, have been reported to be relatively refractory to PMAP-36-induced lysis in specific experimental setups, although some lytic activity was still observed mdpi.com.

Antifungal Efficacy

Beyond its antibacterial properties, PMAP-36 has also been investigated for its antifungal activity frontiersin.orgresearchgate.netresearchgate.netnih.gov. Studies have reported its effectiveness against Candida albicans frontiersin.orgresearchgate.net. Both the monomeric and dimeric forms of PMAP-36 have shown antifungal activity against this yeast frontiersin.orgresearchgate.net. Research suggests that the C-terminus of PMAP-36 plays an important role in its antifungal activity against C. albicans frontiersin.org.

Evaluation of Antimicrobial Potency in In Vitro Assays

The antimicrobial potency of PMAP-36 in preclinical studies is commonly evaluated using in vitro assays, particularly focusing on determining the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) nih.govplos.orgmdpi.comfrontiersin.orgresearchgate.netnih.govbiorxiv.org.

Minimal Inhibitory Concentration (MIC) Determinations

The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of PMAP-36 that inhibits visible growth of a microorganism after a defined incubation period nih.govbiorxiv.org. Reported MIC values for PMAP-36 vary depending on the specific bacterial strain and experimental conditions. Studies have reported MICs for the full-length peptide against some Gram-negative and Gram-positive bacteria ranging from 1 to 4 µM plos.org. Another study found MIC values ranging from 3 to 30 μg/mL, equivalent to approximately 0.7 to 7.2 μM, across a panel of nine bacterial species mdpi.com. MICs against S. aureus, S. enteritidis, and E. coli have been reported to be generally between 2.5 and 20 μM nih.gov.

Minimal Bactericidal Concentration (MBC) Determinations

The Minimal Bactericidal Concentration (MBC) is the lowest concentration of PMAP-36 that results in the killing of a predetermined percentage (usually 99.9%) of the initial bacterial inoculum nih.govbiorxiv.org. MBC values for PMAP-36 have been determined for various strains and are often found to be similar to or slightly higher than the corresponding MIC values nih.gov. For instance, MBCs against S. aureus, S. enteritidis, and E. coli were reported to be generally between 2.5 and 20 μM, similar to their MICs nih.gov. Specifically, MBCs against E. coli strains PCN033 and RS218 were reported as 10 μM and 5 μM, respectively nih.gov. Time-kill assays have also provided insights into the bactericidal kinetics, indicating that PMAP-36 can exhibit transient bactericidal activity at concentrations below the MBC against certain strains like S. enteritidis and E. coli frontiersin.orgnih.gov.

Time-Kill Kinetics Analysis

Time-kill kinetics assays have been employed to evaluate the bactericidal speed and efficacy of PMAP-36, often in combination with conventional antibiotics. Studies have shown that PMAP-36 can exhibit synergistic bactericidal effects when combined with antibiotics such as tetracycline (B611298) and gentamicin (B1671437) against certain bacterial strains like porcine extraintestinal pathogenic Escherichia coli (ExPEC) PCN033. nih.govresearchgate.net For instance, PMAP-36 in combination with tetracycline or gentamicin at sub-minimum bactericidal concentrations (MBCs) was able to kill all bacteria within 30 minutes, whereas the individual agents at these concentrations showed no obvious bactericidal activity within 120 minutes. nih.gov In another study, PMAP-36 alone at sub-MBC concentrations showed transient bactericidal activity against Salmonella enteritidis and E. coli within 120 and 30 minutes, respectively. researchgate.net When combined with erythromycin (B1671065), PMAP-36 demonstrated a continuous killing effect on Staphylococcus aureus, S. enteritidis, and E. coli within 3 hours. frontiersin.orgnih.gov

Efficacy in In Vivo Animal Models of Infection

PMAP-36 and its analogues have been assessed for their therapeutic efficacy in various in vivo mouse models of infection. researchgate.netnih.govnih.gov These studies aim to understand the peptide's ability to combat bacterial infections within a living system.

Reduction of Bacterial Load and Pathogen Clearance

In mouse models of systemic infection with E. coli PCN033, treatment with PMAP-36, particularly in combination with tetracycline, significantly reduced the bacterial load in various organs, including the liver, spleen, lung, blood, and peritoneal lavage fluid, compared to untreated mice or those treated with single agents. nih.govresearchgate.netresearchgate.net Analogues of PMAP-36, such as PMAP-36PW and Myr-36PW, have also shown effectiveness in reducing bacterial gene copies and bacterial counts in target organs (lung, liver, and spleen) in mouse models infected with Salmonella choleraesuis, Listeria monocytogenes, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.netnih.govfrontiersin.orgnih.gov

Mitigation of Infection-Induced Pathological Changes

Studies in infected mouse models have indicated that PMAP-36 and its combinations can help mitigate pathological changes induced by bacterial infection. In a mouse model of E. coli PCN033 systemic infection, PMAP-36 treatment rescued pathological changes in the lungs, and the combination with tetracycline significantly protected the lungs from infection, reducing inflammatory cell infiltration and thickened alveolar walls observed in untreated mice. nih.govresearchgate.net Analogues like Myr-36PW have also been shown to decrease tissue damage and inflammatory cell infiltration in infected organs in mouse models of pneumonia and peritonitis. frontiersin.orgnih.gov Furthermore, the combination of PMAP-36 and tetracycline significantly reduced the inflammatory response and decreased the production of inflammatory cytokines in the lung, spleen, liver, and peritoneal lavage fluid. nih.gov

Influence on Animal Survival Rates

The therapeutic effect of PMAP-36 and its combinations on animal survival rates has been investigated in infection models. In a mouse model of systemic infection with E. coli PCN033, treatment with PMAP-36 combined with tetracycline significantly increased the survival rate compared to untreated mice or those treated with tetracycline alone. researchgate.netnih.govresearchgate.netresearchgate.netdntb.gov.uadntb.gov.ua For instance, bacterial infection led to the death of all tetracycline-treated mice within 24 hours, while the combination treatment resulted in a relatively high survival rate (60%). researchgate.net Analogues of PMAP-36 have also exhibited impressive therapeutic effects by reducing mouse mortality in in vivo efficacy assessments of mice infected with Salmonella choleraesuis and Listeria monocytogenes. researchgate.netnih.gov

Anti-Biofilm Activity and Mechanisms of Biofilm Inhibition/Eradication

PMAP-36 and its analogues have demonstrated anti-biofilm activity against various bacteria. frontiersin.org Myr-36PW, a modified version of PMAP-36PW, exhibited effective anti-biofilm activity against Gram-negative bacteria. frontiersin.org Studies have shown that PMAP-36, PMAP-36PW, and Myr-36PW can inhibit biofilm formation in a concentration-dependent manner against bacteria such as Staphylococcus aureus, Salmonella typhimurium, and Pseudomonas aeruginosa. frontiersin.orgnih.gov Myr-36PW also showed a selective killing effect against biofilm bacteria. frontiersin.org

While the specific mechanisms of PMAP-36's anti-biofilm activity are still being elucidated, antimicrobial peptides in general can inhibit biofilm formation at sub-MIC concentrations. conicet.gov.ar The mechanism of action of some AMPs involves targeting the cell membrane, which can lead to membrane permeability changes and disruption. frontiersin.orgplos.orgmdpi.complos.org For example, Myr-36PW may kill bacteria within biofilms by improving the permeability of their membranes. frontiersin.org Scanning electron microscopy studies of E. coli treated with PMAP-36 have shown induced membrane surface disruption, leading to surface roughening and corrugating. plos.org PMAP-36 and certain analogues have also been shown to rapidly permeabilize the outer membrane of E. coli. plos.org

Immunomodulatory Functions of Pmap 36

Lipopolysaccharide (LPS) Neutralization and Detoxification

One of the key immunomodulatory functions of PMAP-36 is its ability to interact with and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation ijfmr.comresearchgate.netresearchgate.net. PMAP-36 has been shown to interact with E. coli LPS and neutralize subsequent macrophage responses ijfmr.com. This neutralization capacity is vital for preventing excessive immune activation triggered by bacterial endotoxins nih.gov. Studies have indicated that PMAP-36 can suppress LPS-induced activation of macrophages. The peptide's cationic and amphipathic nature facilitates its binding to the negatively charged LPS molecules ijfmr.comnih.gov. While PMAP-36 binds LPS, its mechanism of inhibiting LPS activation of macrophages may differ compared to other peptides like LL-37 researchgate.net. Research suggests that the O-antigen of LPS might play a role in the binding of PMAP-36. Dimeric forms of PMAP-36 are considered vital for the peptide's ability to interact with and neutralize LPS ijfmr.com.

Modulation of Pro-Inflammatory and Anti-Inflammatory Cytokine Expression

PMAP-36 influences the expression and secretion of both pro-inflammatory and anti-inflammatory cytokines, contributing to the regulation of the immune response. PMAP-36 has been shown to decrease cytokine expression in macrophages stimulated by bacterial outer membrane vesicles (OMVs) researchgate.net. Specifically, studies using porcine bone-marrow-derived macrophages (pBMDM1) stimulated with Bordetella bronchiseptica OMVs demonstrated that PMAP-36 addition led to a decrease in the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α ijfmr.com. Interestingly, a decrease in the anti-inflammatory cytokine IL-10 secretion was also observed in these experiments ijfmr.com. This suggests a broader immune suppression effect of PMAP-36 on macrophage activation, affecting both pro- and anti-inflammatory responses ijfmr.com. The ability of PMAP-36 to suppress LPS-induced activation of macrophages, which involves cytokine production, further highlights its role in modulating inflammatory responses.

Regulation of Chemokine Production and Release

PMAP-36 is involved in regulating the production and release of chemokines, which are crucial for directing immune cell migration. PMAP-36 has been reported to induce the production of the chemokine CCL-2 researchgate.netnih.gov. CCL-2 is a chemokine that primarily attracts monocytes, T cells, and dendritic cells to the site of infection or inflammation nih.gov. This induction of CCL-2 by PMAP-36 suggests a mechanism by which the peptide can influence the recruitment of specific immune cell populations nih.gov.

Influence on Immune Cell Recruitment and Activation

PMAP-36 exerts influence on the recruitment and activation status of various immune cells, particularly those involved in the innate immune response like macrophages and monocytes.

Macrophage Activation and Deactivation Pathways

PMAP-36 can modulate macrophage activation. As mentioned earlier, PMAP-36 inhibits LPS-induced macrophage activation researchgate.net. This inhibition is linked to its ability to neutralize LPS researchgate.net. Studies have shown that PMAP-36 can suppress the activation of macrophages induced by bacterial components. The peptide's interaction with TLR ligands, such as LPS, contributes to its ability to modulate macrophage responses.

Chemotactic Effects on Leukocytes (e.g., Monocytes/Macrophages)

Antimicrobial peptides (AMPs), including cathelicidins like PMAP-36, are known to exert chemotactic effects on leukocytes researchgate.net. PMAP-36's ability to induce the production of chemokines like CCL-2 contributes to the indirect recruitment of immune cells such as monocytes and macrophages nih.gov. Furthermore, in vivo studies have indicated that PMAP-36 can promote the recruitment of monocytes and macrophages to sites of infection researchgate.net. For instance, in a mouse model of E. coli infection, treatment with PMAP-36, particularly in combination with tetracycline (B611298), significantly increased the migration of monocytes/macrophages to the infection site in the peritoneal lavage fluid researchgate.net.

Design and Engineering of Pmap 36 Analogs and Derivatives

Structure-Activity Relationship (SAR) Studies for Optimized Biological Properties

SAR studies on PMAP-36 and its derivatives aim to understand how specific structural features relate to their biological activities, particularly antimicrobial efficacy and cell selectivity. The high net positive charge of PMAP-36 is understood to contribute significantly to its electrostatic interaction with negatively charged molecules on bacterial cell membranes. frontiersin.orgresearchgate.netplos.org The amphipathic nature, with a distinct distribution of cationic and hydrophobic residues, is crucial for membrane interaction and disruption, a primary mechanism of action for many AMPs. frontiersin.orgresearchgate.netnih.govmdpi.com

Studies have shown that the antimicrobial activity of AMPs can be enhanced by increasing their hydrophobicity and net charge. frontiersin.org The N-terminal region of PMAP-36, rich in cationic amino acids, is closely related to its antibacterial activity. frontiersin.org The hydrophobic tail in the C-terminus also plays a significant role in broad-spectrum activity. frontiersin.orgresearchgate.net

Strategies for Enhancing Antimicrobial Activity and Selectivity

Various strategies have been employed to modify PMAP-36 and its derivatives to improve their therapeutic potential. These include alterations to the amino acid sequence, chemical modifications, and structural changes such as dimerization.

Amino Acid Substitution and Truncation Strategies (e.g., N-terminal, C-terminal modifications)

Truncation and amino acid substitution are common methods for optimizing AMPs. researchgate.netresearchgate.net Studies on PMAP-36 have explored the effects of shortening the peptide chain and replacing specific amino acids.

Truncated peptides of PMAP-36 have been designed to investigate the importance of different regions for activity and selectivity. For instance, a 24-residue truncated peptide, GI24, corresponding to the N-terminal region of PMAP-36, has shown antimicrobial activity comparable to the full-length peptide with MICs ranging from 1 to 4 µM. plos.orgnih.govresearchgate.net This suggests that the N-terminal portion contains the key elements for antibacterial activity. In contrast, a 12-residue C-terminal fragment (PG12) displayed no antimicrobial activity, likely due to the absence of cationic amino acids in this shorter fragment. plos.orgnih.gov Further truncation of GI24 resulted in a significant decrease or loss of antimicrobial activity. plos.orgnih.gov

Amino acid substitutions have also been utilized to modify PMAP-36 derivatives. For example, substituting Pro25-Pro26 with Ala25-Lys26 in a 20-mer peptide based on PMAP-36 (residues 12-31) increased the α-helix content and resulted in broad-spectrum antibacterial activity. nih.govresearchgate.netresearchgate.net The introduction of α-aminoisobutyric acid in a shorter peptide forced the helix toward a 3₁₀ structure while maintaining antimicrobial activity and increasing resistance to proteolysis. nih.govresearchgate.netresearchgate.net

Research findings on truncated and substituted PMAP-36 derivatives highlight the critical roles of specific regions and residues in determining antimicrobial potency and selectivity. For example, the tryptophan (W) residue at position 23 of GI24 has been identified as playing a crucial role in its high antimicrobial activity. plos.orgnih.govresearchgate.netnih.gov

PeptideSequence (Partial/Modified)Original LengthModified LengthKey Modification(s)Antimicrobial Activity (vs. PMAP-36)Hemolytic Activity (vs. PMAP-36)Reference
PMAP-36GRFRRLRKKTRKRLKKIGKVLKWIPPIVGSIPLGCG3636NativePotentHigh frontiersin.orgresearchgate.netnih.gov
GI24N-terminal fragment3624TruncationComparableMuch Lower plos.orgnih.govresearchgate.net
PG12C-terminal fragment3612TruncationNoneNot specified plos.orgnih.gov
20-mer analogBased on residues 12-313620Pro25/26 to Ala25/Lys26Broad-spectrumNot specified nih.govresearchgate.netresearchgate.net
RI21Truncated derivative3621TruncationHigher against C. albicans than PMAP-36, more active than melittin (B549807) against bacteriaSignificantly lower than PMAP-36 and melittin frontiersin.orgnih.gov
RI18Truncated derivative3618TruncationHigh against C. albicans, more active than melittin against bacteriaSignificantly lower than PMAP-36 and melittin frontiersin.orgnih.gov

Fatty Acylation and Other Chemical Modifications (e.g., N-terminal myristoylation)

Chemical modifications, such as fatty acylation, can be applied to AMPs to enhance their properties, including hydrophobicity, stability, and antimicrobial activity. frontiersin.orgresearchgate.net Myristoylation, the attachment of myristic acid (a 14-carbon fatty acid) to an N-terminal glycine (B1666218), is a known modification that can influence protein localization and function. molbiolcell.orgpnas.org

N-terminal myristoylation has been explored as a strategy to improve PMAP-36 derivatives. For instance, a peptide based on a PMAP-36 analog (PMAP-36PW, which has Trp substitutions at positions 25 and 26) was modified with myristic acid at the N-terminus via a glycine linker, resulting in Myr-36PW. researchgate.netresearchgate.net This fatty acid modification provided Myr-36PW with enhanced stability and higher antimicrobial activity in vitro compared to the unmodified PMAP-36PW. researchgate.netresearchgate.net Myr-36PW also demonstrated effective anti-biofilm activity against Gram-negative bacteria and appeared to kill bacteria by increasing membrane permeability. researchgate.netresearchgate.net

Impact of Dimerization and Oligomerization on Activity and Stability

PMAP-36 contains a cysteine residue at position 35, which can facilitate dimerization through intermolecular disulfide bonds. researchgate.net While PMAP-36 is stored as a dimer in leukocytes, both monomeric and dimeric forms have shown potent and rapid microbicidal activity against a wide range of microorganisms by permeabilizing microbial membranes. researchgate.net

Studies comparing the activity of monomeric and dimeric PMAP-36 have generally observed only minor differences in direct antibacterial activity. researchgate.netasm.org This suggests that dimerization via the C-terminal cysteine may not be strictly required for the direct antimicrobial effect. However, dimeric peptides have been reported to exhibit a more stable conformation and longer bacteriostatic time compared to monomers. researchgate.net For some shorter analogs of PMAP-36, dimerization has been found to be required for proper immunomodulatory activity, although not for their antibacterial activity. researchgate.netdntb.gov.uanih.gov The position of a disulfide bond in dimeric AMPs can also influence properties like salt resistance and LPS-neutralizing activity. bmbreports.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop mathematical models that correlate the structural and physicochemical properties of compounds with their biological activities. mdpi.comeuropa.eu For AMPs like PMAP-36, QSAR can help to identify the key molecular descriptors that influence antimicrobial potency, selectivity, and other properties, guiding the rational design of improved derivatives. nih.govmdpi.com

QSAR studies on α-helical peptides, including those derived from PMAP-36, can provide insights into the physical parameters, such as hydrophobicity, net charge, and helical structure, that are crucial for optimizing antibacterial activity. researchgate.netresearchgate.net By analyzing the relationship between these structural features and observed biological effects (e.g., MIC values, hemolytic activity), QSAR models can predict the activity of new, un-synthesized analogs and prioritize candidates for experimental validation. mdpi.commdpi.com This approach complements experimental SAR studies by providing a quantitative framework for understanding and predicting the impact of structural modifications.

Synergistic Approaches in Antimicrobial Strategies

Combination with Conventional Antibiotics for Enhanced Efficacy

Combining PMAP-36 with traditional antibiotics has shown promising results in enhancing antibacterial activity against various pathogens. nih.govresearchgate.netfrontiersin.org This synergy can lead to improved outcomes compared to using either agent alone. frontiersin.orgnih.gov

Synergistic Bactericidal Effects

Studies have demonstrated that PMAP-36 exhibits synergistic bactericidal effects when combined with certain antibiotics, including tetracycline (B611298) and gentamicin (B1671437), against strains like extraintestinal pathogenic Escherichia coli (ExPEC). nih.govresearchgate.netdntb.gov.uanih.gov Checkerboard assays and time-kill curve assays have been used to evaluate this synergy. For instance, combinations of PMAP-36 with tetracycline or gentamicin showed strong synergistic antimicrobial effects against E. coli PCN033, with fractional bactericidal concentration indices (FBCIs) below 0.5. nih.gov Time-kill assays revealed that while PMAP-36 or antibiotics alone at sub-minimum bactericidal concentrations (MBCs) had limited activity within 120 minutes, their combination at sub-MBCs could kill all bacteria within 30 minutes. nih.gov Scanning electron microscopy images have shown that combination treatment with PMAP-36 and tetracycline can lead to visible shrinkage of the bacterial cell wall and increased cell permeability, contributing to cell death. nih.govresearchgate.net

Research has also indicated a synergistic effect of PMAP-36 with erythromycin (B1671065) against bacterial pathogens such as Staphylococcus aureus, Salmonella enteritidis, and Escherichia coli. frontiersin.orgnih.gov The combination of PMAP-36 and erythromycin resulted in a significant reduction in the MBC of erythromycin against E. coli, demonstrating a potent synergistic effect. frontiersin.org

Potential for Overcoming Antimicrobial Resistance

A significant advantage of combining AMPs like PMAP-36 with antibiotics is their potential to delay the emergence of bacterial resistance. nih.govfrontiersin.org PMAP-36 has been shown to delay the development of resistance to tetracycline in porcine ExPEC by inhibiting the expression of the tetracycline resistance gene tetB. nih.govresearchgate.net This suggests that PMAP-36 can help sustain the efficacy of existing antibiotics, offering a potential strategy to manage drug-resistant infections. frontiersin.orgnih.govfrontiersin.org The mechanism may involve AMPs compromising bacterial membrane integrity, thereby enhancing the penetration and efficacy of antibiotics and inhibiting resistance development. frontiersin.orgnih.gov

In in vivo studies using a mouse model of systemic infection with E. coli PCN033, treatment with PMAP-36 combined with tetracycline significantly increased the survival rate, reduced the bacterial load, and dampened the inflammatory response. nih.govresearchgate.netfrontiersin.orgfrontiersin.org This highlights the potential of PMAP-36 in combination therapy to improve outcomes against multidrug-resistant pathogens. nih.govresearchgate.net

Here is a summary of synergistic effects observed with PMAP-36 and conventional antibiotics:

CombinationPathogenObserved EffectFBCI/MBC ReductionReference
PMAP-36 + TetracyclineE. coli PCN033SynergisticFBCI = 0.3125 nih.govresearchgate.netresearchgate.net
PMAP-36 + GentamicinE. coli PCN033SynergisticFBCI = 0.375 nih.govresearchgate.netresearchgate.net
PMAP-36 + ErythromycinE. coliSynergistic256-fold MBC reduction frontiersin.org
PMAP-36 + ErythromycinS. aureus, S. enteritidis, E. coliSynergisticFBCI < 0.5 frontiersin.orgnih.gov
PMAP-36 + AminoglycosidesE. coli ATCC 25922SynergyFLC < 0.5 tandfonline.comnih.gov
PMAP-36 + AminoglycosidesS. aureus ATCC 29213Partial Synergy0.5 < FLC < 1 nih.gov

Integration into Anti-Biofilm Methodologies

Biofilms contribute significantly to antimicrobial resistance, providing a protective environment for bacteria. While the provided search results primarily focus on the synergy of PMAP-36 with antibiotics against planktonic bacteria and in systemic infections, some information touches upon its potential in anti-biofilm strategies through its derivatives. PMAP-36 itself has shown some concentration-dependent biofilm inhibition against tested bacteria. frontiersin.org A myristoylated derivative of PMAP-36, Myr-36PW, has exhibited effective anti-biofilm activity against Gram-negative bacteria and may kill bacteria by improving the permeability of their membranes within biofilms. frontiersin.orgresearchgate.net This suggests that PMAP-36, particularly through modifications, could be integrated into strategies aimed at disrupting or eradicating bacterial biofilms.

Methodological Advances in Pmap 36 Research

Peptide Synthesis and Purification Techniques

The production of high-purity PMAP-36 is fundamental to accurate biophysical and biological studies. Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a widely utilized method for synthesizing PMAP-36 and its analogues. nih.govplos.orgfrontiersin.orglcms.cz This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin. lcms.cz Fmoc chemistry is favored for its mild deprotection conditions, which helps to preserve the integrity of the synthesized peptide chain. lcms.cznih.govacs.org

Following synthesis, purification is a critical step to isolate the target peptide from truncated sequences, incomplete couplings, and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for purifying synthetic PMAP-36. nih.govfrontiersin.orglcms.cz This method separates peptides based on their hydrophobicity, allowing for the collection of highly pure fractions. lcms.cz Purity levels of >95% are typically achieved through RP-HPLC. nih.govfrontiersin.org

Confirmation of the synthesized peptide's identity and assessment of its purity are performed using mass spectrometry (MS). frontiersin.orgnih.govacs.org Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the purified peptide, confirming that it matches the expected mass based on its amino acid sequence. frontiersin.orgnih.gov This combination of Fmoc synthesis, RP-HPLC purification, and MS characterization ensures the quality and reliability of PMAP-36 preparations for subsequent research.

Biophysical Characterization Methods

Biophysical techniques are essential for understanding the structural properties of PMAP-36 and its interactions with biological membranes, which are key to its antimicrobial function.

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the secondary structure of peptides in solution and in the presence of membrane-mimicking environments. nih.govplos.orgmdpi.complos.org CD spectra provide characteristic signals for different secondary structures, such as alpha-helices, beta-sheets, and random coils. mdpi.com

Studies on PMAP-36 using CD spectroscopy have shown that the peptide can adopt an alpha-helical conformation, particularly in environments that mimic bacterial membranes or in the presence of stabilizing agents like trifluoroethanol (TFE). plos.orgresearchgate.net The N-terminal region of PMAP-36 is characterized as being organized in an α-helical structure. researchgate.net Changes in the CD spectrum upon addition of liposomes or other membrane mimetics indicate the peptide's conformational adaptation upon membrane interaction. mdpi.com

Fluorescence Spectroscopy for Peptide-Membrane Interactions

Fluorescence spectroscopy is widely employed to investigate the interaction of PMAP-36 with lipid membranes. plos.orgplos.orgnih.govsemanticscholar.org Many studies utilize the intrinsic fluorescence of tryptophan residues present in the peptide sequence (PMAP-36 contains tryptophan residues). plos.orgnih.gov Changes in the tryptophan fluorescence emission spectrum, such as shifts in wavelength or changes in intensity, can indicate the peptide's binding to and insertion into the hydrophobic core of lipid bilayers. plos.orgsemanticscholar.org Fluorescence quenching experiments, using agents like acrylamide (B121943) or iodide, can provide further details on the depth of tryptophan residues within the membrane environment. plos.org

Membrane permeabilization, a key mechanism of action for many antimicrobial peptides including PMAP-36, can be directly assessed using fluorescence dyes. Assays using dyes like N-phenyl-1-naphthylamine (NPN) or diSC3(5) are common. plos.orgnih.gov NPN is a hydrophobic probe that enters bacteria with a damaged outer membrane, leading to increased fluorescence. plos.orgnih.gov DiSC3(5) is a cationic dye that accumulates in the cytoplasm of bacteria with intact membranes; its release and a decrease in fluorescence indicate cytoplasmic membrane depolarization. nih.gov These assays demonstrate that PMAP-36 can rapidly permeabilize both the outer and inner bacterial membranes in a concentration-dependent manner. plos.orgnih.gov

Dynamic Light Scattering for Oligomerization and Particle Characterization

In the context of PMAP-36 research, DLS can be used to assess the peptide's tendency to self-associate or form oligomers in solution. nanotempertech.comchromatographyonline.com It can also be applied to characterize the size of vesicles or outer membrane vesicles (OMVs) and observe changes in their size upon interaction with PMAP-36. nih.gov For instance, DLS has been used to measure the size of Bordetella bronchiseptica OMVs, and studies have investigated if PMAP-36 affects OMV size. nih.gov While PMAP-36 did not affect OMV size in one study, the technique is valuable for monitoring potential aggregation or changes in particle dimensions resulting from peptide interactions. nih.gov DLS is particularly sensitive to larger particles, making it useful for detecting the formation of aggregates or larger oligomeric species. nih.gov

Cell-Based and Whole-Organism Antimicrobial Assays

Evaluating the antimicrobial efficacy of PMAP-36 involves both in vitro cell-based assays and in vivo whole-organism studies.

Cell-based antimicrobial assays typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of PMAP-36 against various bacterial strains. plos.orgresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.com The broth microdilution method is a standard technique for MIC determination, where bacteria are incubated with varying concentrations of the peptide in liquid media, and the lowest concentration inhibiting visible growth is recorded as the MIC. plos.orgresearchgate.net MBC is determined by plating aliquots from wells with no visible growth to find the lowest concentration that kills a certain percentage (e.g., 99.9%) of the initial inoculum. researchgate.net These assays have shown that PMAP-36 exhibits potent and broad-spectrum activity against both Gram-negative and Gram-positive bacteria. plos.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com

Time-kill assays are also used to assess the rate of bacterial killing by PMAP-36 over time. nih.govresearchgate.net These assays involve incubating bacteria with the peptide at specific concentrations and sampling at various time points to determine the number of viable bacteria. Results have shown that PMAP-36 can exert rapid microbicidal activity. researchgate.netresearchgate.net

Beyond simple killing, cell-based assays can investigate the impact of PMAP-36 on bacterial membrane integrity using fluorescent dyes and techniques like flow cytometry or fluorescence microscopy. plos.orgfrontiersin.orgnih.govresearchgate.net Propidium (B1200493) iodide (PI), a DNA-intercalating dye that can only enter cells with damaged membranes, is commonly used. plos.orgfrontiersin.orgnih.govresearchgate.net Increased PI fluorescence inside bacterial cells after peptide treatment indicates membrane disruption. plos.orgnih.govresearchgate.net

Whole-organism antimicrobial assays are conducted to evaluate the efficacy of PMAP-36 in a living host. Mouse models of infection are frequently used for this purpose. researchgate.netnih.govresearchgate.net These studies involve infecting mice with pathogenic bacteria and then treating them with PMAP-36 (or its analogues or combinations with antibiotics). researchgate.netnih.govresearchgate.net Outcomes measured can include survival rate, bacterial load in organs, and reduction of inflammatory damage. researchgate.netnih.gov Studies have demonstrated that PMAP-36 and its analogues can exhibit impressive therapeutic effects in vivo. researchgate.netnih.gov

Here is a sample data table illustrating typical MIC values obtained from cell-based assays:

Bacterial StrainPMAP-36 MIC (µM)
Escherichia coli1-4 plos.orgmdpi.com
Staphylococcus aureus3-30 mdpi.com
Pseudomonas aeruginosa3-30 mdpi.com
Salmonella typhimurium3-30 mdpi.com
Listeria monocytogenes10 nih.gov
Streptococcus zooepidemicus3-30 mdpi.com

Advanced Imaging Techniques for Cellular and Subcellular Interaction

Advanced imaging techniques provide visual evidence of how PMAP-36 interacts with bacterial cells and affects their morphology and internal structures.

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), has been used to directly observe the effects of PMAP-36 treatment on bacterial cells. plos.orgresearchgate.netnih.gov SEM provides high-resolution images of the bacterial surface, revealing morphological changes such as surface roughening, corrugation, and the formation of pores or lesions after exposure to PMAP-36. plos.orgresearchgate.net TEM allows for the examination of the internal structure of bacteria, showing damage to the cytoplasmic membrane and potential leakage of intracellular contents. plos.orgresearchgate.net These studies support the membrane-disruptive mechanism of PMAP-36. plos.orgresearchgate.net

Fluorescence microscopy, often in conjunction with membrane-impermeant dyes like propidium iodide, is used in membrane permeability assays to visualize the uptake of the dye into bacterial cells following PMAP-36 treatment. frontiersin.org This provides a direct visual confirmation of membrane damage at the cellular level. frontiersin.org

While not explicitly detailed for PMAP-36 in the provided snippets, advanced microscopy techniques such as confocal microscopy, two-photon microscopy, and super-resolution microscopy (e.g., PALM, STORM) offer the potential for studying the localization and dynamics of PMAP-36 within cells or its precise interaction with cellular components at higher resolution. mdpi.comresearchgate.netmdpi.comtandfonline.comtandfonline.com These techniques could provide more detailed insights into the peptide's mechanism beyond membrane permeabilization, such as potential intracellular targets, although specific applications to PMAP-36 were not found in the search results.

Scanning Electron Microscopy (SEM) for Cell Morphology

Scanning Electron Microscopy (SEM) has been widely utilized to observe the morphological changes induced in bacterial cells upon treatment with PMAP-36. Studies employing SEM have revealed significant alterations to the bacterial surface. For instance, Escherichia coli cells treated with PMAP-36 at their minimum inhibitory concentration (MIC) for 60 minutes exhibited surface roughening and corrugation when compared to untreated control cells, which displayed bright and smooth surfaces. uni-freiburg.deijfmr.comasm.org This surface disruption is similar to the effects observed with other membrane-active peptides like melittin (B549807). uni-freiburg.deijfmr.com In studies investigating the synergistic effects of PMAP-36 with antibiotics, SEM has shown that the combination treatment can lead to visible shrinkage of the bacterial cell wall and increased cell permeability in E. coli. uni-freiburg.deuniprot.org While PMAP-36 alone at sub-MBCs might induce the release of small vesicles, higher concentrations leading to cell lysis have also been observed via SEM. uni-freiburg.deuniprot.org

Transmission Electron Microscopy (TEM) for Subcellular Changes

Transmission Electron Microscopy (TEM) provides a higher resolution view, allowing for the examination of the internal and membrane structure of bacterial cells after PMAP-36 treatment. TEM studies have complemented SEM findings by demonstrating that PMAP-36 disrupts the integrity of the bacterial membrane. uni-freiburg.deijfmr.comasm.org Treated bacteria have shown obvious cytoplasmic clear zones, indicating the leakage of intracellular contents. uni-freiburg.deasm.org Furthermore, TEM images have revealed visible pores on the cell membrane and the disruption of the inner membrane, sometimes accompanied by the clustering of DNA and ribosomes at the minimum bactericidal concentration (MBC). uni-freiburg.deasm.orguni-freiburg.deuniprot.org These observations underscore PMAP-36's mechanism involving the permeabilization and damage of bacterial membranes.

Molecular Biology Approaches

Molecular biology techniques have been crucial for the production of PMAP-36 and its derivatives, as well as for understanding its influence on bacterial gene expression.

Recombinant Production and Expression Systems (e.g., Bacterial, Yeast)

The recombinant production of antimicrobial peptides like PMAP-36 offers an alternative to chemical synthesis, particularly for larger scale requirements. Various expression systems, including bacterial and yeast platforms, have been explored for this purpose. Escherichia coli is a commonly used bacterial expression system due to its ease of manipulation and rapid growth. nih.govdntb.gov.uaqmul.ac.uk However, expressing antimicrobial peptides in E. coli can face challenges such as peptide toxicity to the host cells and the formation of insoluble inclusion bodies. qmul.ac.uk Strategies like expressing the peptide as a fusion protein can enhance solubility and expression levels, as demonstrated with a PMAP36-P22 lysozyme (B549824) fusion protein successfully expressed in E. coli.

Eukaryotic expression systems like Pichia pastoris (a type of yeast) have also been utilized for the recombinant production of AMPs, including derivatives of PMAP-36. P. pastoris offers advantages such as the potential for high-level extracellular expression and the ability to perform post-translational modifications, which can be important for protein activity and folding, aspects often lacking in prokaryotic systems like E. coli. Successful expression of a PMAP-36-derived peptide in P. pastoris has been reported, yielding biologically active recombinant protein.

Gene Expression and Regulation Studies

Beyond its direct antimicrobial effects, research has also investigated PMAP-36's influence on bacterial gene expression, particularly in the context of antibiotic resistance. Studies have shown that PMAP-36 can impact the expression of genes related to antibiotic resistance in bacteria. For example, in Escherichia coli, PMAP-36 has been found to inhibit the expression of the tetracycline (B611298) resistance gene tetB in a concentration-dependent manner. uni-freiburg.deuniprot.org This inhibition of tetB transcription by PMAP-36 suggests a potential mechanism by which it can delay the emergence of bacterial resistance to tetracycline and enhance the synergistic effects observed when combined with this antibiotic. uni-freiburg.deuniprot.org

Novel Applications as a Research Tool (e.g., in Nucleic Acid Isolation from Hard-to-Lyse Bacteria)

The lytic properties of PMAP-36 have led to its exploration as a novel tool in molecular biology, particularly for the isolation of nucleic acids from bacterial strains that are traditionally difficult to lyse. Conventional methods for nucleic acid isolation can be inefficient for bacteria with robust cell walls, such as many Gram-positive species.

Future Research Directions and Translational Perspectives in Animal Health

Elucidation of Complete Host-Peptide Interaction Networks

Understanding the intricate interactions between PMAP-36 and host cells is crucial for its safe and effective application in animals. While PMAP-36's primary target is bacterial membranes, it also interacts with host components and can exhibit immunomodulatory functions. researchgate.net Future research needs to fully map these host-peptide interaction networks. This includes identifying specific host cell receptors or molecules that PMAP-36 binds to, understanding the downstream signaling pathways activated or modulated by these interactions, and assessing the impact on various host immune responses. Such comprehensive network analysis can help in predicting potential off-target effects, optimizing therapeutic indices, and potentially harnessing the immunomodulatory properties of PMAP-36 to enhance animal health outcomes beyond direct pathogen killing. Research suggests PMAP-36 can neutralize lipopolysaccharide (LPS) and influence macrophage activation, indicating a role in modulating inflammatory responses. researchgate.net

Advanced Peptide Design for Enhanced Specificity and In Vivo Stability

Modifications to the PMAP-36 peptide sequence have shown promise in improving its antimicrobial activity, spectrum, and stability. frontiersin.orgplos.orgresearchgate.netnih.gov Future research will continue to leverage advanced peptide design strategies to create analogs with enhanced specificity towards bacterial pathogens and reduced interaction with host cells, thereby minimizing potential toxicity. This involves rational design based on structure-activity relationships, as well as high-throughput screening of peptide libraries. Improving in vivo stability against proteolytic degradation is another critical area. mdpi.comnih.gov Studies have explored modifications such as amino acid substitutions, truncations, and fatty acid modifications to enhance stability and activity. For example, N-terminal myristoylation of a PMAP-36 analog, Myr-36PW, significantly enhanced its stability and antimicrobial activity compared to PMAP-36 and PMAP-36PW. nih.govfrontiersin.org Truncated peptides, such as GI24 derived from PMAP-36, have also demonstrated comparable antimicrobial activity with lower hemolytic activity, suggesting improved cell selectivity. plos.org

Here is a table summarizing some research findings on PMAP-36 and its analogs:

Peptide/AnalogModification StrategyKey FindingsSource
PMAP-36PWTrp substitution for Pro at positions 25 and 26Broadened antibacterial spectrum, enhanced pH stability, impressive therapeutic effect in murine infection models. researchgate.netnih.govnih.gov
PMAP-36PKAmino acid substitutionBroadened antibacterial spectrum, impressive therapeutic effect in murine infection models. researchgate.netnih.gov
Myr-36PWN-terminal myristoylation of PMAP-36PWEnhanced stability (heat and pH), higher antimicrobial activity, effective anti-biofilm activity, impressive therapeutic effect in murine infection models. nih.govfrontiersin.org
GI24Truncation of PMAP-36 (24 residues)Antimicrobial activity comparable to PMAP-36, lower hemolytic activity, kills bacteria via membrane disruption. plos.orgsemanticscholar.org

Exploration of Novel Preclinical Therapeutic Delivery Systems

Effective delivery of PMAP-36 to the site of infection in animals is a significant challenge. Future research needs to explore and develop novel preclinical therapeutic delivery systems that can protect the peptide from degradation, improve its bioavailability, and target its delivery to specific tissues or organs. acs.org This could involve investigating various approaches such as encapsulation in nanoparticles, liposomes, or other biocompatible carriers. acs.org Studies in animal models are essential to evaluate the pharmacokinetics, biodistribution, and efficacy of PMAP-36 delivered via these systems. acs.orgresearchgate.net The goal is to ensure that sufficient concentrations of the active peptide reach the infection site while minimizing exposure to non-target tissues.

Role in Combating Antimicrobial Resistance in Veterinary Medicine

A key translational perspective for PMAP-36 lies in its potential to combat antimicrobial resistance in veterinary medicine. frontiersin.orgresearchgate.netnih.gov Future research will continue to investigate PMAP-36's efficacy against a wide range of antibiotic-resistant bacterial strains relevant to animal health. Studies have already shown PMAP-36's activity against both Gram-negative and Gram-positive bacteria, including some multi-drug resistant strains. frontiersin.orgnih.gov Furthermore, research into the synergistic effects of PMAP-36 in combination with conventional antibiotics is crucial. frontiersin.orgresearchgate.netnih.govresearchgate.net Combinatorial approaches could potentially lower the effective dose of antibiotics, reduce the development of resistance, and improve treatment outcomes. researchgate.netnih.govresearchgate.net PMAP-36 has been shown to have synergistic bactericidal effects with antibiotics like tetracycline (B611298) and gentamicin (B1671437) against certain Escherichia coli strains and can delay the emergence of resistance. frontiersin.orgnih.govresearchgate.net Research is also needed to assess the potential for resistance development to PMAP-36 itself under various exposure scenarios in animal pathogens.

Application of Systems Biology and Omics Approaches in PMAP-36 Research

The application of systems biology and various omics approaches (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic understanding of PMAP-36's effects on both pathogens and host animals. frontiersin.orgnih.gove-enm.orgmdpi.comresearchgate.net Future research should integrate these approaches to elucidate the complex molecular mechanisms underlying PMAP-36's antimicrobial activity, its interactions with host immune systems, and the potential development of resistance. frontiersin.orgnih.gove-enm.org Omics data can help identify biomarkers of response or resistance, reveal changes in gene or protein expression in pathogens and host upon exposure to PMAP-36, and provide insights into metabolic alterations. frontiersin.orgnih.gove-enm.org This systems-level understanding can inform rational peptide design, optimize treatment strategies, and identify potential combination therapies. frontiersin.orgnih.gove-enm.org

Q & A

Q. What structural features of PMAP-36 contribute to its antimicrobial activity?

PMAP-36's structure includes an N-terminal cationic domain (13 positively charged residues, 36% cationic content) and a C-terminal hydrophobic region. The N-terminal adopts an amphipathic α-helix critical for membrane interaction, while the C-terminal contains a hinge region (Pro25/26) and a cysteine residue (C35) enabling dimerization via disulfide bonds. Dimerization stabilizes the structure and enhances bactericidal efficacy by prolonging membrane interaction .

Q. How does PMAP-36 interact with bacterial membranes to exert its antimicrobial effects?

PMAP-36 employs a "carpet-like" mechanism: (1) electrostatic binding to anionic bacterial membranes, (2) aggregation on the membrane surface, (3) insertion into the lipid bilayer, and (4) formation of pore-like structures leading to membrane permeabilization. Even at sub-MIC concentrations, PMAP-36 rapidly permeabilizes both outer and inner membranes of Gram-negative bacteria like E. coli . Advanced studies using scanning electron microscopy (SEM) and fluorescence dye leakage assays confirm membrane disruption .

Q. What are the key considerations when designing truncated analogs of PMAP-36 for enhanced activity?

Truncation studies reveal that the N-terminal 24-residue fragment (GI24) retains full antimicrobial activity (MICs: 1–4 µM) while reducing hemolysis. Key considerations include:

  • Preserving the cationic α-helical domain (residues 1–20) for membrane interaction .
  • Avoiding excessive hydrophobicity to minimize cytotoxicity (e.g., C-terminal truncations like PG12 lose activity) .
  • Introducing single-site mutations (e.g., W23L in GI24) to optimize hydrophobicity and selectivity .

Advanced Research Questions

Q. What experimental approaches are used to resolve contradictions in PMAP-36's cytotoxicity across different cell types?

Cytotoxicity varies: PMAP-36 causes 30% hemolysis in porcine erythrocytes but minimal toxicity in porcine PBMCs. Methods include:

  • Hemolysis assays with erythrocytes .
  • Cell viability tests (e.g., MTT assays) on macrophages (RAW264.7, pBMDM1) .
  • Flow cytometry (FACS) to assess membrane integrity and apoptosis markers .
  • Comparative studies with analogs (e.g., PRW4-R) to identify structural determinants of toxicity .

Q. How does dimerization influence PMAP-36's antimicrobial efficacy and mechanism of action?

Dimerization via C35 stabilizes the peptide and enhances membrane permeabilization kinetics. Monomeric PMAP-36 requires higher concentrations for equivalent activity. Biophysical assays (circular dichroism, SDS-PAGE) confirm dimer formation, while time-kill assays show dimeric forms achieve faster bactericidal effects (e.g., 99% S. aureus elimination in 20 minutes) .

Q. What methodologies are employed to study PMAP-36's immunomodulatory effects on macrophages exposed to bacterial vesicles?

  • OMV-PMAP-36 interactions : Proteinase K digestion and SDS-PAGE confirm peptide localization on OMV surfaces .
  • Immune modulation : FACS analysis of macrophage surface markers (CD163, CD80/86) and cytokine profiling (ELISA) reveal PMAP-36 attenuates pro-inflammatory responses to OMVs .
  • Isothermal Titration Calorimetry (ITC) : Quantifies PMAP-36 binding thermodynamics to OMVs, showing distinct interaction modes with spontaneous vs. heat-induced OMVs .

Q. How can researchers optimize PMAP-36's therapeutic index through lipid modifications or nano-delivery systems?

  • Fatty acid conjugation : Enhances stability and reduces renal clearance (e.g., lauric acid-modified analogs) .
  • Nanoparticle encapsulation : Polymeric nanoparticles or liposomes improve pharmacokinetics and reduce hemolysis .
  • In vivo models : Murine infection studies demonstrate nanoformulations increase survival rates (e.g., 80% survival in E. coli-infected mice vs. 40% with free peptide) .

Q. What in vitro and in vivo models are appropriate for assessing PMAP-36's synergy with conventional antibiotics?

  • In vitro : Checkerboard assays (FBCI ≤0.5 indicates synergy) and time-kill kinetics (e.g., PMAP-36 + tetracycline eliminates E. coli in 20 minutes) .
  • In vivo : Murine peritonitis models show combination therapy reduces bacterial load (4-log CFU decrease) and delays antibiotic resistance .

Q. How do biophysical techniques like ITC and DLS elucidate PMAP-36's interactions with bacterial outer membrane vesicles?

  • ITC : Measures enthalpy changes during PMAP-36-OMV binding, revealing endothermic interactions with sOMVs vs. hOMVs .
  • Dynamic Light Scattering (DLS) : Detects OMV size changes (≥1 µM PMAP-36 disrupts sOMVs but not hOMVs) .

Q. What computational strategies guide the rational design of PMAP-36 analogs with improved selectivity?

  • QSAR modeling : Correlates physicochemical parameters (hydrophobicity, charge) with activity .
  • Molecular dynamics simulations : Predicts membrane insertion efficiency of analogs (e.g., PRW4-d) .
  • Helical wheel projections : Optimize amphipathicity while minimizing cytotoxicity (e.g., RI18 truncation) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.